Predicted pKa Across Regioisomers
The predicted acid dissociation constant (pKa) provides a key quantifiable differentiation. The target compound 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid has a predicted pKa of 3.96±0.10 . This can be compared to predicted pKa values for its positional isomers: 3.89±0.10 for the meta-substituted (3'-CF3) and 3.94±0.10 for the para-substituted (4'-CF3) analogs . The ortho-substituted isomer is predicted to be slightly less acidic, likely due to steric inhibition of solvation of the carboxylate anion by the proximal -CF3 group. This difference, while modest, can influence ionization state at physiological pH and thus impact solubility, permeability, and protein binding [1].
| Evidence Dimension | Predicted Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 3.96 ± 0.10 |
| Comparator Or Baseline | 2-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid (CAS 1237117-50-8): 3.89 ± 0.10 (predicted); 2-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid (CAS 1261773-27-6): 3.94 ± 0.10 (predicted) |
| Quantified Difference | The target 2'-CF3 isomer is predicted to be 0.07 pKa units less acidic than the 3'-CF3 isomer and 0.02 units less acidic than the 4'-CF3 isomer. |
| Conditions | Data sourced from ACD/Labs Percepta and other in silico prediction platforms as aggregated by ChemicalBook and ChemSrc. |
Why This Matters
Even small pKa differences can lead to meaningful changes in the fraction of ionized drug, affecting solubility and permeability critical for oral bioavailability and cell-based assay performance, making isomer selection a non-trivial procurement decision.
- [1] Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. View Source
